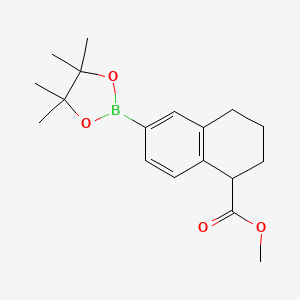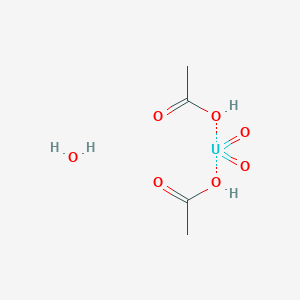
Uranyl Acetate, Dihydrate, Reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranyl acetate dihydrate is a coordination polymer with the chemical formula UO₂(CH₃CO₂)₂·2H₂O. It appears as yellow-green crystals and is known for its use in various laboratory tests. This compound is both chemically toxic and mildly radioactive, making it essential to handle with care .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranyl acetate dihydrate can be synthesized by reacting uranium dioxide (UO₂) with acetic acid (CH₃COOH) in the presence of water. The reaction typically involves dissolving uranium dioxide in acetic acid, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of uranyl acetate dihydrate involves similar steps but on a larger scale. The process includes the careful handling of uranium compounds and ensuring the purity of the final product through multiple crystallization steps .
Analyse Chemischer Reaktionen
Types of Reactions: Uranyl acetate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: The acetate ligands can be substituted with other ligands, forming different uranyl complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as hydrogen gas (H₂) or zinc (Zn) in acidic conditions.
Substitution: Various carboxylic acids (e.g., formic acid, butyric acid) can be used to substitute the acetate ligands.
Major Products:
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Uranyl carboxylates with different carboxylic acid ligands.
Wissenschaftliche Forschungsanwendungen
Uranyl acetate dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of uranyl acetate dihydrate involves its interaction with biological molecules. In electron microscopy, it binds to lipids and proteins, enhancing the contrast of the sample. The uranyl ion (UO₂²⁺) interacts with the electron-dense regions of the sample, making it visible under the electron microscope .
Vergleich Mit ähnlichen Verbindungen
Uranyl formate: Similar to uranyl acetate but with formate ligands.
Uranyl butyrate: Contains butyrate ligands instead of acetate.
Uranyl acrylate: Features acrylate ligands.
Uniqueness: Uranyl acetate dihydrate is unique due to its widespread use in electron microscopy and its specific interaction with biological molecules, providing high contrast in imaging. Its ease of preparation and handling also makes it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C4H10O7U |
|---|---|
Molekulargewicht |
408.15 g/mol |
IUPAC-Name |
acetic acid;dioxouranium;hydrate |
InChI |
InChI=1S/2C2H4O2.H2O.2O.U/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);1H2;;; |
InChI-Schlüssel |
IUNHZBCYYDNCEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.O.O=[U]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

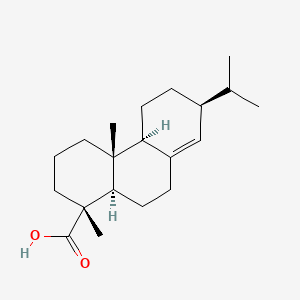

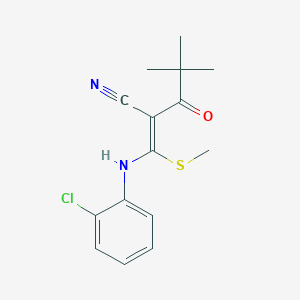
![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)
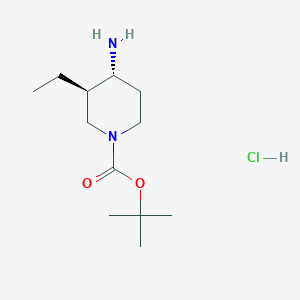
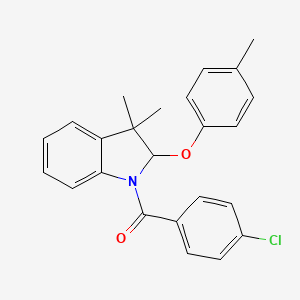

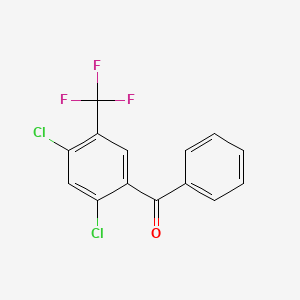
![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
